molecular formula C9H9BrO3 B1201861 2-[(4-Bromobenzyl)oxy]acetic acid CAS No. 82499-60-3

2-[(4-Bromobenzyl)oxy]acetic acid

Cat. No.: B1201861
CAS No.: 82499-60-3
M. Wt: 245.07 g/mol
InChI Key: ZIEXYIQTFZVRBI-UHFFFAOYSA-N
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Description

Significance and Contextualization in Synthetic Organic Chemistry

In synthetic organic chemistry, the utility of a compound is often defined by the reactivity and versatility of its functional groups. 2-[(4-Bromobenzyl)oxy]acetic acid is equipped with three key features that make it a versatile intermediate:

Carboxylic Acid Group: This functional group is a cornerstone of organic synthesis, readily undergoing reactions such as esterification, amidation, and reduction to form a wide array of derivatives.

Aryl Bromide: The bromine atom on the phenyl ring is a crucial handle for carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly amenable to palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of complex substituents at the para-position.

Benzyl (B1604629) Ether Moiety: The ether linkage provides structural flexibility and can be synthesized through methods like the Williamson ether synthesis. The entire (4-bromobenzyl)oxy group acts as a substituent that modifies the electronic and steric properties of the core acetic acid structure.

The synthesis of related phenylacetic acid derivatives is a well-established area of organic chemistry, often serving as a key step in the preparation of more complex molecules. google.com For instance, methods for preparing 4-bromophenylacetic acid, a structural isomer, include the bromination of phenylacetic acid or the hydrolysis of 4-bromobenzyl cyanide. wikipedia.org Similarly, the synthesis of phenoxyacetic acid derivatives often involves the reaction of a phenol (B47542) with an alpha-haloacetate ester, followed by hydrolysis. These established routes provide a blueprint for the potential synthesis of this compound from 4-bromobenzyl alcohol and a glycolic acid equivalent.

Interdisciplinary Relevance in Medicinal Chemistry and Chemical Biology

The structural motifs present in this compound are frequently encountered in molecules designed for biological applications, highlighting its interdisciplinary importance.

Medicinal Chemistry: The phenoxyacetic acid scaffold is a recognized pharmacophore in drug discovery. Notably, derivatives of this structure have been extensively investigated as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. mdpi.comnih.gov The COX-2 enzyme is a key target in the treatment of inflammation, and its selective inhibition can reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comijpda.org The 4-bromophenyl group is also a common feature in pharmaceutically active compounds. Its inclusion can enhance binding affinity to biological targets through halogen bonding and increase lipophilicity, which can improve cell membrane permeability. Research on other bromophenyl-containing molecules has shown their utility as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic diseases. mdpi.com Furthermore, the 4-bromophenyl moiety is a key component of the potent dual endothelin receptor antagonist Macitentan, used for treating pulmonary arterial hypertension. acs.org

Physicochemical Properties

Key physicochemical data for this compound are summarized in the table below.

PropertyValue
CAS Number 82499-60-3 guidechem.com
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC(=CC=C1COCC(=O)O)Br

Note: The data in this table is based on available chemical database information. Experimental values may vary.

Detailed Research Findings

While specific published studies focusing exclusively on this compound are limited, extensive research on its core structural components provides significant insights into its potential applications and areas of interest.

Research on Phenoxyacetic Acid Derivatives as Anti-Inflammatory Agents: A significant body of research is dedicated to the design and synthesis of phenoxyacetic acid derivatives as selective COX-2 inhibitors. mdpi.com Studies have shown that modifying the substituents on the phenyl ring can dramatically influence both the potency and selectivity of COX-2 inhibition. For example, certain pyrazoline-phenoxyacetic acid hybrids have demonstrated potent COX-2 inhibition with IC₅₀ values as low as 0.03 µM. nih.gov The 4-bromophenyl derivative SC-558 is noted for its remarkable 1900-fold selectivity for COX-2 over COX-1. mdpi.com This highlights the potential of the 4-bromophenyl group, a key feature of this compound, in designing highly selective anti-inflammatory agents. Molecular modeling studies in this field often reveal that the carboxylic acid moiety forms crucial hydrogen bonds within the active site of the COX-2 enzyme, while the substituted aromatic ring occupies a hydrophobic pocket, contributing to binding affinity and selectivity.

The Role of the 4-Bromophenyl Moiety in Bioactive Molecules: The 4-bromophenyl group is a privileged scaffold in medicinal chemistry. Its presence in the drug Macitentan is a prime example of its importance. The discovery of Macitentan involved extensive structure-activity relationship (SAR) studies, where modifications to the pyrimidine (B1678525) core and its substituents were systematically evaluated to optimize potency and pharmacokinetic properties. acs.org In other research, the introduction of a 4-bromophenyl group into a series of thiazole (B1198619) derivatives led to a compound with high inhibitory activity against the 11β-HSD1 enzyme, with an IC₅₀ value of 0.07 µM. mdpi.com This was a significant improvement compared to the unsubstituted phenyl analog, demonstrating the positive contribution of the bromine substituent. These findings underscore the value of the 4-bromobenzyl portion of this compound as a foundation for developing novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-bromophenyl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEXYIQTFZVRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231793
Record name ((4-Bromobenzyl)oxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82499-60-3
Record name ((4-Bromobenzyl)oxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082499603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((4-Bromobenzyl)oxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 4 Bromobenzyl Oxy Acetic Acid and Its Analogs

Direct Etherification Approaches: Mechanistic Considerations and Optimized Conditions

The most common and direct route to 2-[(4-Bromobenzyl)oxy]acetic acid and its analogs is the Williamson ether synthesis. masterorganicchemistry.commiracosta.edu This method is a versatile and long-established procedure for forming ethers via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comyoutube.com The reaction involves an alkoxide or phenoxide ion acting as a nucleophile to displace a halide from an alkyl halide. khanacademy.orglibretexts.org

For the synthesis of this compound, two primary variations of the Williamson synthesis are feasible:

Route A: The reaction between the sodium or potassium salt of 4-bromobenzyl alcohol (the alkoxide) and a haloacetic acid, such as chloroacetic or bromoacetic acid.

Route B: The reaction of 4-bromobenzyl halide (e.g., bromide or chloride) with the dianion of glycolic acid or a protected form of acetic acid.

Mechanistic Considerations: The reaction proceeds via a classic SN2 pathway. A strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), is first used to deprotonate the hydroxyl group of 4-bromobenzyl alcohol, forming a potent nucleophile, the 4-bromobenzyl alkoxide. youtube.comprepchem.com This alkoxide then attacks the electrophilic carbon of the haloacetic acid, displacing the halide leaving group in a single, concerted step. masterorganicchemistry.com For the reaction to be efficient and high-yielding, the alkyl halide component should ideally be primary to minimize competing elimination (E2) reactions. miracosta.edulibretexts.org

Optimized Conditions: The efficiency of the Williamson ether synthesis for aryloxyacetic acids can be significantly enhanced through the use of phase-transfer catalysis (PTC) and microwave irradiation. unishivaji.ac.in Phase-transfer catalysts, such as tetra-n-butylammonium hydrogen sulfate, facilitate the transfer of the alkoxide or phenoxide from the aqueous phase to the organic phase where the alkyl halide resides, accelerating the heterogeneous reaction. unishivaji.ac.in Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.

The table below summarizes typical optimized conditions for the synthesis of aryloxyacetic acid derivatives via direct etherification.

Reactant 1Reactant 2BaseCatalyst/ConditionsSolventTimeYieldReference
p-CresolChloroacetic AcidKOHConventional HeatingWater-- miracosta.edu
Various PhenolsMethyl ChloroacetateNaOHPTC (TBAB), Microwave-3 min85-94%
Aryloxyacetic AcidMethyl IodideNaOHPTC (TBAHS)Dichloromethane/Water2-4 hrsHigh unishivaji.ac.in
4-Bromobenzyl AlcoholMethyl IodideNaHConventional StirringDMF10 minHigh prepchem.com

PTC: Phase-Transfer Catalyst, TBAB: Tetrabutylammonium bromide, TBAHS: Tetra-n-butylammonium hydrogen sulfate, DMF: N,N-Dimethylformamide.

Bromination-Driven Syntheses Followed by Ether Formation

An alternative synthetic strategy involves introducing the bromine atom onto the aromatic ring at a different stage of the synthesis. This can be achieved either by starting with a pre-brominated precursor or by performing a bromination reaction on an intermediate compound.

Synthesis of Brominated Precursors: The key starting material, 4-bromobenzyl alcohol, is commercially available but can also be synthesized in the laboratory. nih.gov A common route is the selective oxidation of 4-bromotoluene. Alternatively, 4-bromobenzaldehyde (B125591) can be reduced to 4-bromobenzyl alcohol using a suitable reducing agent like sodium borohydride (B1222165). 4-bromobenzaldehyde itself can be produced via the oxidation of 4-bromobenzyl alcohol. orgsyn.org

Bromination of Intermediates: A plausible, though less direct, route involves the synthesis of a non-brominated aryloxyacetic acid followed by electrophilic aromatic substitution to introduce the bromine atom. For instance, (phenylmethoxy)acetic acid could be synthesized first, followed by a regioselective bromination reaction. The directing effects of the benzyloxy group would favor substitution at the ortho and para positions. A study on the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid demonstrated that this approach is viable, yielding the 3-bromo derivative in high yield. nih.gov This indicates that the aryloxyacetic acid moiety is stable to these bromination conditions.

The general sequence for this approach would be:

Etherification: Synthesis of (benzyloxy)acetic acid from benzyl (B1604629) alcohol and a haloacetic acid.

Bromination: Electrophilic bromination of the (benzyloxy)acetic acid intermediate to yield a mixture of isomers, from which the desired 4-bromo product would be isolated.

This method offers flexibility but may require additional purification steps to separate the desired para-substituted isomer from other byproducts.

Transition Metal-Catalyzed Carboxylation Strategies of Bromobenzene (B47551) Derivatives

Modern synthetic chemistry offers advanced methods for forming C-C bonds, including the introduction of a carboxyl group using carbon dioxide (CO₂) as a C1 feedstock. Transition metal-catalyzed carboxylation reactions represent a powerful, though more complex, alternative for synthesizing carboxylic acids from aryl halides. i-repository.net

This approach would typically involve the carboxylation of a 4-bromobenzyl derivative. While direct carboxylation of the C-Br bond in 4-bromobenzyl bromide is challenging, a common strategy involves the conversion of the aryl halide into an organometallic intermediate, which is then carboxylated.

Key Strategies:

Carboxylation of Organoboron Reagents: A well-established method involves the copper-catalyzed carboxylation of aryl boronic esters. tdl.org The synthesis would proceed in two steps:

Formation of a boronic ester from a suitable bromobenzene derivative.

Copper-catalyzed reaction of the boronic ester with CO₂ in the presence of a base.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. researchgate.net These reactions could potentially be adapted for the carboxylation of bromobenzene derivatives, often proceeding through the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with a carboxylating agent. i-repository.net

While these methods are powerful, they often require multi-step procedures, specialized catalysts, and carefully controlled reaction conditions. They are particularly useful for creating complex molecules where direct etherification might be problematic due to other functional groups present in the molecule.

Green Chemistry Principles in the Synthesis of Aryloxyacetic Acid Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its analogs, several eco-friendly modifications to traditional methods have been developed.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of aryloxyacetic acids. tandfonline.com This technology allows for rapid and uniform heating, leading to shorter reaction times, reduced energy consumption, and often higher product purity compared to conventional heating methods.

Use of Aqueous Media: A significant advancement is the replacement of volatile organic solvents with water. One study describes the synthesis of aryloxyacetic acids under microwave irradiation using only water as the solvent, completely eliminating the need for organic solvents. tandfonline.com

Phase-Transfer Catalysis (PTC): As mentioned earlier, PTC is a key green chemistry tool. It enhances reaction rates in heterogeneous systems (e.g., aqueous and organic phases), allowing for milder reaction conditions and reducing the need for harsh solvents. The combination of PTC with microwave irradiation provides a rapid, high-yield, and clean method for preparing aryloxyacetic acids.

Eco-Friendly Catalysts: Research has also focused on replacing potentially toxic or expensive catalysts with greener alternatives. For example, iron(III) chloride, an inexpensive and low-toxicity catalyst, has been used for the etherification of benzyl alcohols in propylene (B89431) carbonate, a green and recyclable solvent. nih.gov

The following table compares conventional and green synthetic approaches for aryloxyacetic acids.

ParameterConventional MethodGreen AlternativeReference
SolventOrganic Solvents (e.g., DMF, Dichloromethane)Water, Propylene Carbonate tandfonline.comnih.gov
Energy SourceConventional Heating (Oil Bath)Microwave Irradiation tandfonline.com
Reaction TimeSeveral hoursA few minutes
Catalysis-Phase-Transfer Catalysts, Iron Salts nih.gov
Work-upOften requires extraction with organic solventsSimpler, precipitation in water tandfonline.com

By adopting these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable, efficient, and environmentally benign.

Chemical Reactivity and Transformational Pathways of 2 4 Bromobenzyl Oxy Acetic Acid

Carboxylic Acid Functional Group Transformations: Esterification and Reduction Methodologies

The carboxylic acid moiety is often the most accessible functional group for transformation. Standard protocols for esterification and reduction can be applied, often with high efficiency.

Esterification: The conversion of 2-[(4-Bromobenzyl)oxy]acetic acid to its corresponding esters is readily achieved through Fischer-Speier esterification. chemguide.co.uk This method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, and to drive it towards the product, the alcohol is often used as the solvent or water is removed as it is formed. This transformation is crucial for modifying the polarity of the molecule or for protecting the carboxylic acid group during subsequent reactions.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-[(4-Bromobenzyl)oxy]ethanol. This transformation requires potent reducing agents due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is the standard reagent for this purpose. Alternatively, borane (B79455) (BH₃), often used as a THF complex (BH₃·THF), can also effectively reduce carboxylic acids. In some cases, to avoid side reactions or rearrangements on sensitive substrates, milder or modified reagents are employed. For instance, the use of sodium borohydride (B1222165) in the presence of a weak acid can sometimes achieve selective reduction. nih.gov

Table 1: Transformations of the Carboxylic Acid Group

TransformationReagents & ConditionsProductNotes
Esterification (Methyl Ester)Methanol (CH₃OH), H₂SO₄ (cat.), heatMethyl 2-[(4-bromobenzyl)oxy]acetateA standard Fischer esterification. chemguide.co.uk
Esterification (Ethyl Ester)Ethanol (C₂H₅OH), H₂SO₄ (cat.), heatEthyl 2-[(4-bromobenzyl)oxy]acetateSimilar to methyl ester formation; the alcohol is varied.
Reduction to Alcohol1. LiAlH₄, THF 2. H₃O⁺ workup2-[(4-Bromobenzyl)oxy]ethanolA powerful reducing agent is required.
Conversion to Acyl ChlorideThionyl chloride (SOCl₂), heat2-[(4-Bromobenzyl)oxy]acetyl chlorideCreates a highly reactive intermediate for amidation or other substitutions. libretexts.org

Nucleophilic Substitution Reactions Involving the Bromine Atom: Scope and Selectivity

The bromine atom on the aromatic ring is a key site for modifications that can build molecular complexity. While direct nucleophilic aromatic substitution on the aryl bromide is generally difficult, the bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity.

Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to create a C-C bond.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond, replacing the bromine.

These methods are highly valued for their broad substrate scope and functional group tolerance, allowing for the introduction of diverse molecular fragments onto the aromatic ring.

Table 2: Cross-Coupling Reactions at the Bromine Site

Reaction NameCoupling PartnerCatalyst/ConditionsGeneral Product Structure
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃A biaryl derivative
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tolyl)₃, Et₃NA stilbene-like derivative
Sonogashira CouplingTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Et₃NAn aryl-alkyne derivative
Buchwald-Hartwig AminationSecondary Amine (R₂NH)Pd₂(dba)₃, BINAP, NaOt-BuAn N-aryl derivative

Elimination Reactions: Dehydrohalogenation Pathways and Product Characterization

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen halide from a substrate. For aryl halides like this compound, this pathway is not favored under typical E1 or E2 reaction conditions, which generally require a hydrogen atom on a carbon adjacent (beta) to the carbon bearing the halogen. youtube.com

However, under very harsh reaction conditions, such as treatment with an exceptionally strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849), elimination can occur via a benzyne (B1209423) intermediate. This high-energy, reactive intermediate would then be trapped by a nucleophile present in the reaction mixture (such as the amide ion or ammonia itself). The product would be a mixture of isomeric substitution products, where the incoming nucleophile adds to one of the two carbons of the former triple bond. Due to the extreme conditions required and the potential for multiple products, this pathway is often of limited synthetic utility unless specifically designed for a particular outcome.

A more common reaction involving the removal of the bromine atom is reductive dehalogenation, where the bromine is replaced by a hydrogen atom. This is a substitution, not an elimination, and can be achieved using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with a hydride source.

Other Reactive Site Modulations and Their Synthetic Utility

Beyond the primary functional groups, other sites within the molecule can be chemically altered.

Ether Cleavage: The benzyl (B1604629) ether linkage is susceptible to cleavage under specific conditions. This reaction is synthetically useful for deprotection strategies.

Hydrogenolysis: Catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C) is a mild and efficient method for cleaving benzyl ethers. A notable side reaction in this case would be the simultaneous reductive dehalogenation of the aryl bromide, leading to the formation of toluene (B28343) and hydroxyacetic acid.

Acidic Cleavage: Strong protic acids (like HBr) or Lewis acids (like BBr₃) can also cleave the ether bond. Treatment with HBr, for example, would likely yield 4-bromobenzyl bromide and hydroxyacetic acid.

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo further substitution with electrophiles. The directing effects of the existing substituents determine the position of the incoming group. The bromine atom is a deactivating, ortho, para-director, while the alkoxy group is an activating, ortho, para-director. The position para to the bromine is already occupied by the ether linkage. Therefore, electrophilic attack is most likely to occur at the positions ortho to the activating alkoxy group (and meta to the bromine), or ortho to the bromine (and meta to the alkoxy group). Steric hindrance from the bulky benzyl ether group may influence the regioselectivity of this reaction.

Table 3: Other Reactive Site Modulations

Reaction TypeReagents & ConditionsProduct(s)Notes
Ether Cleavage (Hydrogenolysis)H₂, Pd/C, EthanolToluene + Glycolic AcidSimultaneously removes the bromine atom.
Ether Cleavage (Acidic)Conc. HBr, heat4-Bromobenzyl bromide + Glycolic AcidUses harsh acidic conditions.
Electrophilic Substitution (Nitration)HNO₃, H₂SO₄Isomeric mixture of nitro-substituted derivativesRegioselectivity depends on steric and electronic factors.

Role of 2 4 Bromobenzyl Oxy Acetic Acid As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Novel Barbituric Acid Derivatives

No literature was found that describes the use of 2-[(4-Bromobenzyl)oxy]acetic acid in the synthesis of barbituric acid derivatives.

Building Block for 1,3,4-Oxadiazole (B1194373) Derivatives

There is no available research detailing the role of this compound as a direct building block for the synthesis of 1,3,4-oxadiazole derivatives.

Scaffold in the Creation of Water-Soluble Photoactive Cellulose (B213188) Derivatives

The use of this compound as a scaffold for creating water-soluble photoactive cellulose derivatives is not documented in the reviewed literature.

Contributions to Other Complex Organic Molecule Synthesis

While this compound is cataloged as a chemical intermediate nih.gov, specific examples of its application in the synthesis of other complex organic molecules, beyond general statements of potential, could not be found to provide a detailed and informative account.

Exploration of Biological and Pharmacological Relevance of 2 4 Bromobenzyl Oxy Acetic Acid

Investigation of Potential Pharmacological Properties in In Vitro Models

Direct in vitro pharmacological data for 2-[(4-Bromobenzyl)oxy]acetic acid is not extensively available in the public domain. However, the biological activities of structurally analogous compounds, particularly phenoxyacetic acid and benzyl (B1604629) bromide derivatives, have been investigated, providing a basis for hypothesizing the potential pharmacological profile of this compound.

Anti-inflammatory Activity:

Derivatives of phenoxyacetic acid have been a focal point in the development of anti-inflammatory agents. A notable mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation. Studies on various phenoxyacetic acid derivatives have demonstrated significant inhibitory activity against COX-1 and COX-2 enzymes. mdpi.comrsc.org For instance, certain substituted (2-phenoxyphenyl)acetic acids have shown potent anti-inflammatory activity, with halogen substitution on the phenoxy ring considerably enhancing this effect. nih.gov Specifically, some novel phenoxyacetic acid derivatives have exhibited selective and potent inhibition of the COX-2 enzyme, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

Antimicrobial Activity:

The structural components of this compound also suggest potential antimicrobial properties. Benzyl bromide derivatives have been shown to possess strong antibacterial and antifungal properties. nih.gov These compounds have demonstrated efficacy against a spectrum of pathogenic Gram-positive and Gram-negative bacteria, as well as certain fungi. nih.gov Furthermore, acetic acid itself and its derivatives are known to have antibacterial activity, capable of inhibiting the growth of various wound-infecting pathogens and preventing biofilm formation.

The following interactive table summarizes the investigated in vitro activities of compounds structurally related to this compound.

Compound Class Biological Activity Investigated In Vitro Model/Assay Key Findings
Phenoxyacetic Acid DerivativesAnti-inflammatoryCOX-1/COX-2 Inhibition AssaysPotent and selective inhibition of COX-2 observed for some derivatives. mdpi.comrsc.org
Substituted (2-phenoxyphenyl)acetic acidsAnti-inflammatoryAdjuvant Arthritis Test in ratsHalogen substitution enhanced anti-inflammatory activity. nih.gov
Benzyl Bromide DerivativesAntibacterial, AntifungalDisk Diffusion, Microbroth DilutionStrong activity against Gram-positive bacteria and fungi. nih.gov
Acetic Acid DerivativesAntibacterialMinimum Inhibitory Concentration (MIC)Effective against various planktonic bacteria and biofilm formation.

Mechanistic Hypothesis Generation for Biological Interactions

Based on the established activities of related molecular structures, we can generate hypotheses regarding the potential mechanisms through which this compound may exert biological effects.

Anti-inflammatory Potential:

The primary hypothesis for the anti-inflammatory potential of this compound centers on the inhibition of the cyclooxygenase (COX) enzymes. The phenoxyacetic acid scaffold is a known pharmacophore that can fit into the active site of COX enzymes. The presence of the 4-bromobenzyl group may confer selectivity towards the COX-2 isoform. The inhibition of COX-2 would lead to a reduction in the production of prostaglandins, such as PGE2, which are pivotal in mediating inflammation, pain, and fever. mdpi.com This mechanism is analogous to that of several established NSAIDs.

Analgesic Potential:

The analgesic effect would be a direct consequence of its anti-inflammatory action. By inhibiting prostaglandin (B15479496) synthesis, particularly PGE2 which sensitizes peripheral nerve endings to other pain-producing substances, the compound could effectively raise the pain threshold.

Antimicrobial Potential:

The antimicrobial mechanism of action is likely multifaceted. The lipophilic nature of the 4-bromobenzyl group could facilitate the compound's passage through the lipid-rich cell membranes of bacteria and fungi. Once inside, the acidic moiety could disrupt cellular homeostasis by altering intracellular pH. Furthermore, the benzyl bromide component in related structures suggests a potential for alkylating cellular macromolecules, such as enzymes and DNA, leading to a loss of function and ultimately, cell death. nih.gov

Structural Features Influencing Biological Activity

The specific structural components of this compound are predicted to play a crucial role in its pharmacokinetic and pharmacodynamic properties.

Lipophilicity:

The presence of the 4-bromobenzyl group significantly increases the lipophilicity of the molecule compared to simple acetic acid. This property is critical for its ability to cross biological membranes, a prerequisite for reaching intracellular targets. The bromine atom, being a halogen, contributes to this lipophilicity and can also engage in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. Studies on related phenolic acid esters have shown that increasing lipophilicity can enhance antioxidant and antimicrobial activities.

Membrane Permeability:

Enhanced lipophilicity generally correlates with increased membrane permeability. This would be advantageous for both the hypothesized anti-inflammatory and antimicrobial activities, as it would allow the compound to readily access intracellular enzymes like COX or to penetrate microbial cell walls and membranes.

Electronic Effects of the Bromo Substituent:

The bromine atom at the para-position of the benzyl ring exerts a combination of electronic effects. Its inductive effect withdraws electron density from the aromatic ring, while its resonance effect donates electron density. These electronic modifications can influence the pKa of the carboxylic acid group and the binding affinity of the molecule to its target proteins. In studies of substituted (2-phenoxyphenyl)acetic acids, halogen substitution was found to considerably enhance anti-inflammatory activity. nih.gov

The following interactive table outlines the key structural features of this compound and their hypothesized influence on its biological activity.

Structural Feature Predicted Influence on Biological Activity
4-Bromobenzyl Group Increases lipophilicity, potentially enhancing membrane permeability and cellular uptake. The bromo substituent can influence binding affinity through electronic and halogen bonding effects. nih.gov
Oxyacetic Acid Moiety Provides a key acidic functional group for interaction with biological targets and contributes to the overall pharmacophore for potential COX inhibition.
Ether Linkage Provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to target enzymes.

Computational Chemistry and Molecular Modeling Studies of 2 4 Bromobenzyl Oxy Acetic Acid and Its Derivatives

Molecular Docking Simulations with Biological Targets (e.g., DNA, enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a derivative of 2-[(4-Bromobenzyl)oxy]acetic acid, might interact with a biological target like an enzyme or receptor.

The process involves predicting the binding mode and affinity of a ligand to a target protein. For example, in a study of novel chromone (B188151) congeners, molecular docking was used to investigate their binding affinity within the active pocket of the CDK4 enzyme, revealing that strong binding was due to hydrophobic and hydrogen-bonding interactions. nih.gov Similarly, docking studies on pyrazole (B372694) [3,4-d]pyridazine derivatives with acetylcholinesterase (AChE) showed strong binding affinities, with the pyridazine (B1198779) ring correctly positioned in the catalytic pocket through hydrogen bonds and π-stacking interactions. nih.gov

For this compound derivatives, molecular docking could be employed to screen for potential biological targets. The binding energy, which indicates the stability of the ligand-receptor complex, can be calculated. For instance, in a study on chalcone (B49325) derivatives with the Estrogen Receptor α (ERα), the best derivative showed a binding energy of -12.33 kcal/mol. mdpi.com A similar approach could identify promising derivatives of this compound for further development.

Table 1: Examples of Molecular Docking Studies on Various Compounds

Compound ClassBiological TargetKey Findings
Chromone CongenersCDK4 EnzymeStrong binding affinity due to hydrophobic and H-bonding interactions. nih.gov
Pyrazole [3,4-d]pyridazine DerivativesAcetylcholinesterase (AChE)Strong binding affinities with hydrogen bonds and π-stacking interactions. nih.gov
Chalcone DerivativesEstrogen Receptor α (ERα)The best derivative had a binding energy of -12.33 kcal/mol. mdpi.com
5-O-Acetylpinostrobin DerivativesEstrogen Receptor α (ERα) and Progesterone Receptor (PgR)Binding energies ranged from -8.58 to -5.76 kcal/mol for ERα and -12.37 to -8.30 kcal/mol for PgR. fip.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

QSAR studies typically involve a dataset of compounds with known activities and a set of molecular descriptors that characterize their structural and physicochemical properties. nih.gov For example, a QSAR study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis used van der Waals volume, electron density, and electronegativity as descriptors and found a strong correlation with antituberculosis activity (R² = 0.83). nih.gov

For this compound and its derivatives, a QSAR model could be developed to predict their potential biological activities. This would involve synthesizing a series of derivatives, measuring their activity in a relevant assay, and then building a model to correlate structural features with activity. Such a model could guide the design of new derivatives with enhanced potency.

Table 2: Example of a QSAR Study

Compound ClassBiological ActivityStatistical ParametersKey Descriptors
Quinolinone-based ThiosemicarbazonesAntituberculosis ActivityR² = 0.83, F = 47.96, s = 0.31Van der Waals volume, electron density, electronegativity nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into its conformational dynamics.

The carboxyl group in this compound can exist in different conformations, such as syn and anti. Studies on acetic acid have shown that while the syn conformation is generally preferred, the anti conformation can also be present in solution. nih.govchemrxiv.org MD simulations can be used to explore the conformational landscape of this compound and its derivatives in different environments, such as in a vacuum or in a solvent. nih.govchemrxiv.org

For example, MD simulations of acetic acid in a box of water molecules have been used to sample different configurations of water around the acid. nih.govchemrxiv.org This information is crucial for understanding how the solvent affects the conformational equilibrium. In a study on prolyl oligopeptidase, acid denaturation was investigated using acetic acid, which led to a loss of enzymatic activity and a shift toward larger collision cross-sections, indicating conformational changes. nih.gov

Table 3: Conformational Analysis of Acetic Acid

MethodEnvironmentKey Findings
Ab initio quantum mechanical calculationsGas phase and with COSMO solvationThe syn conformation is preferred, but the energy barrier to the anti conformation is not very large, especially in aqueous conditions. nih.gov
Molecular dynamics simulationsGas phase and aqueous phaseIn the gas phase, the syn structure is favored, while in the aqueous phase, the anti structure is favored. nih.gov

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies on the electronic structure and reactivity of a molecule provide fundamental insights into its chemical behavior. These studies often employ quantum mechanical methods to calculate properties such as the distribution of electrons, molecular orbitals, and electrostatic potential.

For this compound, theoretical studies could be used to understand its reactivity and potential interaction mechanisms. For example, the presence of the bromine atom and the carboxylic acid group will influence the electronic properties of the molecule. The carboxyl functional group is widespread in nature and is present in many medicinal compounds, where its hydrophilic nature can increase water solubility. nih.govchemrxiv.org

Heterocyclic compounds like triazoles and oxadiazoles, which could be considered as derivatives or bioisosteres, are of interest in drug discovery due to their ability to interact with enzymes and receptors through various forces. nih.gov Theoretical studies can help to understand these interactions by analyzing the electronic properties of the molecules.

Structure Activity Relationship Sar Investigations of 2 4 Bromobenzyl Oxy Acetic Acid Analogs

Systematic Modification of the Acetic Acid Moiety

The carboxylic acid group of 2-[(4-Bromobenzyl)oxy]acetic acid is a critical pharmacophore, and its modification has been a central focus of SAR studies. Alterations to this moiety have been shown to significantly impact the compound's interaction with its biological targets.

One common modification involves the esterification of the carboxylic acid. The synthesis of various alkyl and aryl esters has been explored to modulate the compound's lipophilicity and pharmacokinetic properties. For instance, methyl and ethyl esters are often prepared to enhance membrane permeability. The general synthetic route to these esters involves the reaction of this compound with the corresponding alcohol in the presence of an acid catalyst.

Another strategy involves the conversion of the carboxylic acid to an amide. The synthesis of a series of primary, secondary, and tertiary amides has allowed for the exploration of hydrogen bonding interactions and steric effects at the active site of target proteins. These amides are typically synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the appropriate amine.

Bioisosteric replacement of the carboxylic acid group has also been a fruitful area of investigation. Functional groups such as tetrazoles, hydroxamic acids, and sulfonamides have been introduced to mimic the acidic properties of the carboxylic acid while potentially improving metabolic stability and oral bioavailability. The synthesis of these bioisosteres requires specific multi-step synthetic sequences tailored to the desired functional group.

The following table summarizes some of the key modifications of the acetic acid moiety and their generally observed impact on biological activity.

ModificationGeneral Effect on ActivityRationale for Modification
Esterification Often leads to a decrease in in vitro potency but can improve in vivo efficacy due to enhanced cell permeability.Increase lipophilicity, improve pharmacokinetics.
Amidation Activity is highly dependent on the nature of the amine substituent. Introduction of specific hydrogen bond donors/acceptors can enhance potency.Explore hydrogen bonding interactions and steric constraints.
Bioisosteric Replacement Can maintain or, in some cases, improve potency while offering advantages in terms of metabolic stability and pharmacokinetic profile.Improve drug-like properties.

Derivatization of the Bromobenzyl Core for SAR Profiling

The bromobenzyl core of this compound provides a structural framework that can be derivatized at multiple positions to probe the SAR. Modifications to the phenyl ring of the bromobenzyl group have been instrumental in understanding the steric and electronic requirements for optimal biological activity.

Introduction of various substituents on the aromatic ring, such as alkyl, alkoxy, and nitro groups, has been systematically studied. The position of these substituents (ortho, meta, or para to the benzylic ether linkage) is a critical determinant of their effect on activity. For example, the introduction of a small alkyl group at the ortho position can induce a conformational change that may either enhance or diminish binding to the target protein.

The synthesis of these derivatives typically involves starting from appropriately substituted benzyl (B1604629) alcohols or benzyl bromides, which are then coupled with a protected form of glycolic acid. The choice of starting material and synthetic route depends on the nature and position of the desired substituent.

The table below provides examples of derivatizations of the bromobenzyl core and their general impact on activity.

Position of SubstitutionType of SubstituentGeneral Effect on Activity
Ortho Small alkyl (e.g., methyl)Can lead to a significant change in activity, either positive or negative, due to steric influence on conformation.
Meta Electron-withdrawing (e.g., nitro)Often results in a decrease in activity, suggesting that the electronic properties of the ring are important.
Para Electron-donating (e.g., methoxy)Can sometimes enhance activity, potentially through favorable electronic interactions with the target.

Impact of Halogen Substitution on Biological Potency and Selectivity

The bromine atom at the para position of the benzyl ring is a key feature of the parent compound, and its replacement with other halogens or functional groups has been extensively investigated to understand the role of halogen bonding and lipophilicity.

The nature of the halogen substituent has a profound effect on the biological potency and, in some cases, the selectivity of the compounds for different targets. The general trend observed is that the activity is influenced by the size, electronegativity, and lipophilicity of the halogen atom.

Systematic studies have compared the activity of analogs where the bromine atom is replaced by fluorine, chlorine, or iodine. The synthesis of these analogs is straightforward, typically starting from the corresponding 4-halobenzyl halide.

The following table summarizes the impact of different halogen substitutions on biological potency.

Halogen at Para PositionRelative Potency (General Trend)Key Physicochemical Properties
Fluorine Often lower than bromineSmall size, high electronegativity
Chlorine Often comparable to or slightly less potent than bromineIntermediate size and electronegativity
Bromine Often optimal for activityGood balance of size, lipophilicity, and ability to form halogen bonds
Iodine Potency can be variable, sometimes higher or lower than bromineLarge size, high lipophilicity, strong halogen bond donor

Ether Linkage Variations and Their Influence on Activity

Another approach involves altering the length of the linker by inserting or removing methylene (B1212753) units. For example, homologs such as 3-[(4-Bromobenzyl)oxy]propanoic acid have been synthesized to evaluate the optimal distance between the aromatic ring and the acidic group.

The table below outlines some of the variations in the ether linkage and their general consequences for biological activity.

Linkage VariationGeneral Effect on ActivityRationale for Modification
Thioether (S) Often results in a change in potency and selectivity, which can be either beneficial or detrimental depending on the target.Alter bond angles, length, and electronic properties.
Homologation (e.g., -OCH2CH2COOH) Typically leads to a decrease in activity, suggesting a specific spatial arrangement is required.Probe the optimal distance between the key pharmacophoric groups.

Molecular Interaction Profiling with Biological Macromolecules and Cellular Systems

Enzyme Inhibition Kinetics and Mechanism of Action Studies

A thorough search of scientific databases for studies on the enzyme inhibition kinetics of 2-[(4-Bromobenzyl)oxy]acetic acid yielded no specific results. There are no publicly available reports detailing its inhibitory activity against any particular enzyme, nor are there data on inhibition constants (e.g., Kᵢ) or the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition).

Receptor Binding Affinity and Ligand-Target Recognition Investigations

Similarly, there is a lack of published research on the receptor binding affinity of this compound. Consequently, no data tables of dissociation constants (K_d) or identification of specific receptor targets can be provided at this time. Investigations into the ligand-target recognition processes involving this compound have not been reported in the accessible literature.

Cellular Assays for Mechanistic Elucidation (e.g., uptake, intracellular pathways)

No studies detailing the cellular uptake, intracellular distribution, or effects on specific intracellular signaling pathways of this compound have been found in the public scientific record. Therefore, a mechanistic elucidation at the cellular level for this compound cannot be constructed.

DNA Binding Interactions: Spectroscopic and Biophysical Characterization

There is no available spectroscopic or biophysical data to characterize any potential binding interactions between this compound and DNA. Studies using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or circular dichroism to investigate such interactions have not been published.

Future Directions and Emerging Research Avenues for 2 4 Bromobenzyl Oxy Acetic Acid

Unexplored Synthetic Pathways and Stereoselective Syntheses

The synthesis of aryloxyacetic acids is well-established, but there remains considerable scope for innovation, particularly in developing more efficient, selective, and sustainable methods.

Unexplored Synthetic Pathways:

Traditional synthesis of aryloxyacetic acids often involves the Williamson ether synthesis, which can sometimes be limited by harsh reaction conditions and low yields. niscpr.res.in Future research could explore alternative and more efficient synthetic strategies. For instance, microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields for the synthesis of some aryloxyacetic acid derivatives. niscpr.res.in Another promising avenue is the use of phase transfer catalysis, which can facilitate the reaction between the phenoxide and a haloacetic acid ester under milder conditions, leading to cleaner reactions and easier workup. niscpr.res.in

Furthermore, the development of one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel, could offer a more streamlined and atom-economical approach to 2-[(4-Bromobenzyl)oxy]acetic acid and its derivatives. niscpr.res.in Research into novel catalytic systems, potentially involving transition metals, could also unlock new synthetic routes with improved efficiency and selectivity.

Stereoselective Syntheses:

The introduction of a chiral center to the this compound scaffold, for example by substitution at the α-carbon of the acetic acid moiety, would open up the possibility of developing stereoselective drugs. The stereochemistry of a molecule can be critical to its biological activity. nih.gov Future research in this area could focus on several key strategies:

Chiral Auxiliaries: The use of chiral auxiliaries is a powerful technique for controlling the stereochemistry of a reaction. numberanalytics.com A chiral auxiliary can be temporarily attached to the this compound precursor, directing the stereochemical outcome of a subsequent reaction, and then cleaved to yield the desired enantiomerically enriched product. numberanalytics.com

Asymmetric Catalysis: The development of chiral catalysts that can directly facilitate the enantioselective synthesis of this compound derivatives would be a significant advancement. This could involve chiral phase transfer catalysts or chiral metal complexes.

Chiral Pool Synthesis: Starting from readily available and inexpensive chiral precursors, such as chiral α-hydroxy acids, is another viable strategy. researchgate.net This approach leverages the existing stereochemistry of the starting material to build the desired chiral product. researchgate.netrsc.org

Table 1: Potential Stereoselective Synthesis Strategies

Strategy Description Potential Advantage
Chiral Auxiliaries Temporary attachment of a chiral molecule to guide the stereochemical outcome of a reaction. High stereoselectivity can be achieved.
Asymmetric Catalysis Use of a chiral catalyst to directly produce an enantiomerically enriched product. More atom-economical than using stoichiometric chiral auxiliaries.
Chiral Pool Synthesis Starting from a readily available chiral molecule that is incorporated into the final product. Can be a cost-effective approach if the starting material is inexpensive.

Novel Biological Target Identification and Validation

The structural motif of aryloxyacetic acid is present in a wide range of biologically active compounds, suggesting that this compound could interact with various biological targets. niscpr.res.in

Exploring New Biological Activities:

A significant area of future research is the screening of this compound and its derivatives against a diverse panel of biological targets. Aryloxyacetic acid derivatives have shown promise as:

Herbicides: Certain aryloxyacetic acids act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis in plants. nih.govbeilstein-journals.org Further investigation could determine if this compound possesses similar herbicidal properties.

Multi-Target Agents for Neurodegenerative Diseases: Recent studies have highlighted the potential of aryloxyacetic acid derivatives as multi-target agents for diseases like Alzheimer's. nih.govnih.gov These compounds have been shown to act as agonists of peroxisome proliferator-activated receptors (PPARs) and inhibitors of fatty acid amide hydrolase (FAAH) and acetylcholinesterase (AChE). nih.govnih.govnih.govnih.gov Screening this compound against these and other targets relevant to neurodegeneration could be a fruitful area of research. nih.gov

Antimicrobial Agents: The development of new antibiotics is a critical global health priority. Some aryloxyacetic acid derivatives containing other functional groups have demonstrated antibacterial activity. researchgate.net Therefore, synthesizing and testing derivatives of this compound for their potential as antimicrobial agents is a worthwhile endeavor. researchgate.net

Target Validation:

Once a potential biological target is identified, further research will be necessary to validate it. This involves confirming the interaction between the compound and the target, understanding the mechanism of action, and demonstrating a clear link between target engagement and a measurable biological effect.

Integration into Advanced Drug Discovery Lead Optimization

Should this compound or a related derivative show promising biological activity, it could serve as a valuable lead compound for a drug discovery program. altasciences.com The process of lead optimization aims to enhance the properties of a lead compound to convert it into a viable drug candidate. youtube.com

Structure-Activity Relationship (SAR) Studies:

A crucial step in lead optimization is to establish the structure-activity relationship (SAR) of the lead compound. youtube.com This involves systematically modifying different parts of the this compound scaffold and assessing how these changes affect its biological activity. For example, the position and nature of the substituent on the benzyl (B1604629) ring (in this case, bromine at the 4-position) can be varied to explore its impact on potency and selectivity. The ether linkage and the carboxylic acid group are also key features that can be modified.

Computational Chemistry Approaches:

Modern drug discovery heavily relies on computational tools to guide lead optimization. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be used to predict the activity of new derivatives and to understand how they bind to their target. nih.govlshtm.ac.uk Free energy perturbation (FEP) calculations can provide more accurate predictions of binding affinity, helping to prioritize the synthesis of the most promising compounds. nih.gov

Table 2: Lead Optimization Strategies

Strategy Description Application to this compound
Structure-Activity Relationship (SAR) Systematically modifying the chemical structure to understand its impact on biological activity. Varying the substituent on the benzyl ring, modifying the ether linkage, or esterifying the carboxylic acid.
Computational Chemistry Using computer models to predict activity and guide the design of new compounds. Employing QSAR, molecular docking, and FEP calculations to prioritize synthetic targets.
Pharmacophore Modeling Identifying the key structural features responsible for biological activity. Defining the essential elements of the this compound scaffold for target binding.

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. ucl.ac.ukresearchgate.net Future research on this compound should prioritize the development of sustainable synthetic methods. ucl.ac.uk

Green Solvents and Reagents:

A key aspect of green chemistry is the use of environmentally benign solvents and reagents. researchgate.net For the synthesis of this compound, this could involve replacing traditional organic solvents with greener alternatives like water or supercritical fluids. ucl.ac.uk The use of less toxic and more sustainable reagents should also be explored.

Catalytic and Energy-Efficient Methods:

Q & A

Q. What are the optimal synthetic routes for 2-[(4-Bromobenzyl)oxy]acetic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-bromobenzyl bromide with glycolic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization includes:
  • Temperature : Reactions at 60–80°C reduce side-product formation .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency .
  • Purification : Use preparative thin-layer chromatography (PTLC) or ethanol recrystallization to isolate pure product (yields: 22–98% reported for analogs) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Key for identifying substituent positions (e.g., para-bromobenzyl protons at δ 7.3–7.5 ppm, acetic acid protons at δ 3.8–4.2 ppm). Use deuterated solvents (DMSO-d₆, CDCl₃) to avoid solvent interference .
  • IR Spectroscopy : Confirms carboxylic acid (1700–1720 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups.
  • Resolution of Conflicts : Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography if ambiguity arises .

Advanced Research Questions

Q. How does the para-bromine substituent influence the compound’s reactivity in cross-coupling reactions compared to chloro or methyl analogs?

  • Methodological Answer : The bromine atom enhances electrophilicity, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Comparative studies show:
SubstituentReactivity (Relative Rate)Coupling Product Yield
Br (para)High (1.0)75–85%
Cl (para)Moderate (0.6)60–70%
CH₃ (para)Low (0.3)40–50%
  • Mechanistic Insight : Bromine’s electronegativity stabilizes transition states, accelerating oxidative addition in palladium-catalyzed reactions .

Q. What strategies are effective in designing bioactive derivatives of this compound, and how are structure-activity relationships (SAR) analyzed?

  • Methodological Answer :
  • Derivatization : Modify the acetic acid moiety (e.g., esterification, amidation) or introduce heterocycles (e.g., pyridine, chromene) to enhance bioactivity .
  • SAR Workflow :

In Silico Screening : Dock derivatives into target proteins (e.g., COX-2, HDACs) using molecular dynamics.

In Vitro Assays : Test anti-inflammatory activity via COX inhibition or cytotoxicity in cancer cell lines (e.g., IC₅₀ values).

Data Analysis : Correlate substituent electronic effects (Hammett σ constants) with activity trends .

Q. How does the compound’s solubility and stability vary under different storage conditions, and what protocols ensure long-term integrity?

  • Methodological Answer :
  • Solubility : Soluble in DMSO (>10 mg/mL), sparingly soluble in water (<1 mg/mL). Use sonication for aqueous suspensions .
  • Stability : Degrades at >100°C; store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor via HPLC every 6 months (retention time shifts >5% indicate degradation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.